molecular formula C18H17ClN2OS B2561393 {5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol CAS No. 318959-22-7

{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol

Cat. No.: B2561393
CAS No.: 318959-22-7
M. Wt: 344.86
InChI Key: NJJXVNUMZSWLFY-UHFFFAOYSA-N
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Description

{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol is an organic compound with a complex molecular structure It is characterized by the presence of a pyrazole ring substituted with a chlorobenzyl sulfanyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorobenzyl sulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final step involves the addition of the methyl and phenyl groups under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also emphasize the importance of safety measures and environmental considerations, such as the proper handling and disposal of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups.

Scientific Research Applications

{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol can be compared with other pyrazole derivatives, such as:
    • {5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}amine
    • {5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}ethanol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol is a complex organic compound belonging to the pyrazole family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This article presents a detailed examination of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure

The compound features a pyrazole ring substituted with a chlorobenzyl sulfanyl group and a hydroxymethyl group, which contributes to its unique biological profile. The structural formula can be represented as follows:

C17H18ClN3S\text{C}_{17}\text{H}_{18}\text{ClN}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfanyl group may facilitate binding interactions with enzymes or receptors, while the pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing various biochemical pathways.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain pyrazole derivatives demonstrated up to 85% inhibition of these cytokines at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. For example, derivatives have shown promising activity against E. coli, S. aureus, and Pseudomonas aeruginosa. In one study, a related pyrazole compound exhibited significant inhibitory effects against these pathogens, indicating that the presence of specific functional groups enhances antimicrobial efficacy .

3. Antioxidant Activity

The antioxidant properties of this compound were assessed using the DPPH free radical scavenging assay. Results indicated that the compound effectively scavenged free radicals, demonstrating potential for use in oxidative stress-related conditions .

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014) Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (up to 85% TNF-α inhibition) .
Burguete et al. (2015) Evaluated antimicrobial activity against various strains; compounds showed effective inhibition against E. coli and S. aureus .
Chovatia et al. (2022) Investigated antioxidant properties using DPPH assay; compounds exhibited notable free radical scavenging activity .

Properties

IUPAC Name

[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-21-18(23-12-13-7-9-15(19)10-8-13)16(11-22)17(20-21)14-5-3-2-4-6-14/h2-10,22H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJXVNUMZSWLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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